(E/Z)-Flupentixol-d4 Dihydrochloride
Description
Contextualization of Flupentixol Isomerism and Deuteration in Chemical and Biomedical Science
Flupentixol's molecular structure features a double bond, giving rise to two geometric isomers: cis(Z)-Flupentixol and trans(E)-Flupentixol. drugbank.comnih.gov In the field of pharmacology, this isomerism is highly significant, as the cis(Z)-isomer is recognized as the pharmacologically active form, while the trans(E)-isomer is considered inactive. drugbank.comnih.govjopcr.com Research has shown that the two isomers are handled differently by the body, which can influence their steady-state concentrations in plasma. nih.gov The synthesis process itself presents the challenge of controlling the stereochemistry to maximize the yield of the therapeutically active Z-isomer. jopcr.com
Deuteration is the process of replacing hydrogen atoms in a molecule with their heavier, stable isotope, deuterium (B1214612) (D). clearsynth.com This substitution is a subtle yet powerful modification in medicinal chemistry. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can alter the rate of metabolic reactions that involve breaking this bond. nih.gov This "deuterium kinetic isotope effect" can lead to improved pharmacokinetic profiles, such as a longer half-life or reduced formation of certain metabolites. nih.gov
Significance of Deuterated Analogs as Research Tools
Deuterated compounds like (E/Z)-Flupentixol-d4 Dihydrochloride (B599025) are invaluable tools in modern analytical science, particularly in techniques involving mass spectrometry (MS). clearsynth.comaptochem.com Their primary role is to serve as internal standards for the accurate quantification of the non-deuterated (unlabeled) analyte in complex biological matrices, such as blood or plasma. clearsynth.comtexilajournal.com
The key advantages of using a deuterated internal standard include:
Improved Accuracy and Precision: By adding a known quantity of the deuterated standard to a sample, researchers can correct for variations that may occur during sample preparation, extraction, and analysis. clearsynth.comtexilajournal.com
Co-elution with Analyte: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard has nearly the same retention time as the unlabeled analyte, meaning they elute together. aptochem.com This helps compensate for matrix effects, where other compounds in the sample can suppress or enhance the ionization of the target analyte, leading to more reliable measurements. clearsynth.comaptochem.com
Distinct Mass Signature: The mass difference between the deuterated standard and the analyte allows the mass spectrometer to distinguish between them, enabling precise and simultaneous measurement of both. aptochem.com
Method Validation: These standards are essential for developing and validating robust and reliable bioanalytical methods. clearsynth.com
The use of stable isotope-labeled internal standards is a cornerstone of high-throughput bioanalysis, enhancing the quality and reliability of pharmacokinetic and metabolic studies. aptochem.comtexilajournal.com
Overview of Current Research Trajectories for (E/Z)-Flupentixol-d4 Dihydrochloride
The principal research application for this compound is as an internal standard for the quantitative analysis of Flupentixol and its metabolites. pharmaffiliates.comtheclinivex.com Its availability as a well-characterized reference material supports a range of research activities. lgcstandards.comlgcstandards.com
Current research trajectories leveraging this compound include:
Pharmacokinetic (PK) Studies: Researchers use this compound to accurately measure the concentration of Flupentixol in biological samples over time. This is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.govyoutube.com
Metabolism Studies: The compound aids in identifying and quantifying the metabolites of Flupentixol. nih.govtaylorandfrancis.com Flupentixol is known to be metabolized via pathways such as sulfoxidation, N-dealkylation, and glucuronidation. nih.govtaylorandfrancis.com By using a stable isotope-labeled standard, researchers can track the metabolic fate of the parent drug with high confidence.
Bioequivalence and Toxicological Studies: Accurate quantification is essential when comparing different formulations of a drug or in toxicological assessments. The use of a deuterated internal standard ensures the data generated in these studies are precise and reliable. texilajournal.comtaylorandfrancis.com
As a mixture of (E) and (Z) isomers, the standard is suitable for analytical methods that aim to quantify either a specific isomer or the total drug concentration, provided the chromatographic method can separate the isomers if required. cymitquimica.comnih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride | lgcstandards.compharmaffiliates.comvivanls.com |
| Molecular Formula | C₂₃H₂₃D₄Cl₂F₃N₂OS | lgcstandards.comaxios-research.comscbt.com |
| Molecular Weight | 511.46 | lgcstandards.comaxios-research.comvivanls.comscbt.com |
| Alternate CAS Number | 1246833-30-6 (Free base) | lgcstandards.com |
| Unlabeled CAS Number | 2413-38-9 | lgcstandards.comallmpus.com |
| Appearance | Tan Solid | pharmaffiliates.com |
| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | pharmaffiliates.com |
Table 2: Compound Names Mentioned
Properties
CAS No. |
1246833-30-6 |
|---|---|
Molecular Formula |
C23H25F3N2OS |
Molecular Weight |
438.546 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2 |
InChI Key |
NJMYODHXAKYRHW-VASCPITCSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonyms |
4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride; Emergil-d4; FX 703-d4; Metamin-d4; Siplarol-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isomeric Control of Deuterated Flupentixol
Strategies for Deuterium (B1214612) Incorporation in Flupentixol Synthesis
In (E/Z)-Flupentixol-d4 Dihydrochloride (B599025), the four deuterium atoms are incorporated into the ethanol (B145695) group of the piperazine (B1678402) side chain. simsonpharma.comlgcstandards.com The systematic name, 4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride, specifies this location. lgcstandards.com The deuterated portion of the molecule is specifically the -OC([2H])([2H])C([2H])([2H])N- fragment. lgcstandards.com
The rationale for placing deuterium atoms at this specific site is rooted in the metabolic pathways of flupentixol. The side chain of piperazine-containing antipsychotics is a common site of metabolism by cytochrome P450 enzymes. By replacing hydrogen atoms with heavier deuterium atoms, the C-H bonds are strengthened. This phenomenon, known as the deuterium kinetic isotope effect, can slow down the rate of metabolic reactions that involve the cleavage of these bonds, such as N-dealkylation or oxidation of the terminal ethanol group. nih.gov This can lead to a longer drug half-life and potentially a more stable pharmacokinetic profile.
The synthesis of the deuterated side chain is a key step. While specific literature for the synthesis of Flupentixol-d4 is not widely public, the methodology can be inferred from the synthesis of analogous deuterated compounds. For the related drug fluphenazine, deuterium atoms were incorporated into the piperazine ring via the reduction of a 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine precursor using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LAD). nih.gov
A similar strategy is applicable for Flupentixol-d4. The synthesis would likely involve a deuterated precursor, such as N-(2-hydroxyethyl-d4)piperazine. This deuterated building block would then be coupled with the appropriate thioxanthene (B1196266) intermediate. The preparation of N-(2-hydroxyethyl-d4)piperazine itself can be achieved by reducing a suitable precursor, like a piperazine-2,2,3,3-d4-dione, with a strong reducing agent. The efficiency of deuterium labeling with reagents like LAD is typically very high, often achieving isotopic purity greater than 95%. nih.gov
Stereoselective Synthesis of (Z)- and (E)-Isomers of Deuterated Flupentixol
The central double bond in flupentixol gives rise to two geometric isomers, (E) and (Z). The biological activity is primarily associated with the (Z)-isomer, making the control of the E/Z ratio a paramount goal in the synthetic process. jopcr.comresearchgate.net
The selectivity towards the (Z)- or (E)-isomer is strongly influenced by the nature of the acid catalyst used in the dehydration step. Studies have demonstrated that strong acids tend to favor the formation of the therapeutically active (Z)-isomer. jopcr.comjopcr.com
| Acid Catalyst | E/Z Isomer Ratio | Yield (%) |
|---|---|---|
| Hydrochloric Acid | 11:89 | 21.04 |
| Oxalic Acid | 14:86 | 21.04 |
| Methanesulfonic Acid | 12:88 | 42.10 |
| Succinic Acid | 37:63 | 84.75 |
| Maleic Acid | 23:77 | 63.15 |
| Ferrous Sulfate | 27:73 | 63.15 |
| DL-Tartaric Acid | 18:82 | 84.75 |
| L(+)-Tartaric Acid | 18:82 | 84.75 |
The incorporation of the deuterium label and the control of the geometric isomerism are two distinct but interconnected challenges. The deuteration is confined to the piperazineethanol side chain, whereas the E/Z isomerism is determined by the geometry of the double bond attached to the central thioxanthene ring system.
A plausible synthetic strategy would involve preparing the deuterated side-chain precursor, N-(2-hydroxyethyl-d4)piperazine, separately. This deuterated fragment would then be introduced after the critical dehydration step that establishes the E/Z isomeric mixture. A general synthesis involves reacting an intermediate like 10-[3-(EZ)-dimethylaminopropyl]-2-trifluoromethylthioxanthene with N-hydroxyethyl piperazine. google.com To produce the d4 analogue, the corresponding deuterated piperazine would be used.
Alternatively, the non-deuterated (E/Z)-flupentixol mixture can be synthesized first. The isomers can then be separated, for example, by fractional crystallization of a suitable ester derivative, such as the p-chlorobenzoate ester. epo.orggoogle.com Following separation, the desired (Z)-isomer can be reacted to introduce the deuterated side chain. In either approach, the control of E/Z selectivity via acid-catalyzed dehydration remains a critical step that is performed independently of the side-chain deuteration. The final product, (E/Z)-Flupentixol-d4 Dihydrochloride, is typically supplied as a mixture of isomers, which can then be used as is or subjected to further purification to isolate the pure (Z)-d4 isomer. simsonpharma.comlgcstandards.com
Advanced Analytical and Bioanalytical Methodologies for E/z Flupentixol D4 Dihydrochloride
Chromatographic Separation Techniques for E/Z Isomers
Chromatography is a cornerstone for the separation and analysis of Flupentixol isomers. The subtle structural differences between the (E) and (Z) forms require high-resolution techniques to achieve effective separation, which is critical as the therapeutic activity resides predominantly in the (Z)-isomer. jopcr.com
High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Flupentixol's geometric isomers. nih.gov Reverse-phase (RP) HPLC methods are particularly effective. sielc.com A common approach involves a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid, which allows for robust separation on specialized columns. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are used in place of phosphoric acid. sielc.com
The choice of stationary phase is crucial for resolving the isomers. Columns with low silanol (B1196071) activity, such as the Newcrom R1, have demonstrated successful separation of Flupentixol dihydrochloride (B599025). sielc.com The scalability of these HPLC methods allows for their use in both analytical quantification and preparative separation to isolate impurities. sielc.com High-performance thin-layer chromatography (HPTLC), a planar chromatography technique, has also been developed for the determination of Flupentixol dihydrochloride in bulk and pharmaceutical forms, utilizing a mobile phase of toluene (B28343) and glacial acetic acid. amazonaws.com
Interactive Table: HPLC and HPTLC Methods for Flupentixol Analysis Explore the different chromatographic conditions used for the analysis of Flupentixol.
| Technique | Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analytical & Preparative Separation | sielc.com |
| HPTLC | Silica Gel 60 F254 | Toluene: Glacial Acetic Acid (7:3, v/v) | Bulk & Pharmaceutical Dosage Forms | amazonaws.com |
Chiral Chromatography Applications for Stereoisomer Analysis
Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This category includes both enantiomers and diastereomers, with geometric (E/Z) isomers being a form of diastereomerism. sigmaaldrich.com While chiral chromatography is most famously used to separate enantiomers, its principles and stationary phases can be applied to the broader challenge of stereoisomer analysis. sigmaaldrich.comnih.gov
Chiral stationary phases (CSPs) achieve separation by forming transient diastereomeric complexes with the analytes, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides, cyclodextrins, and macrocyclic glycopeptides. nih.govmolnar-institute.com For instance, derivatized β-cyclodextrin bonded stationary phases have been successfully used to separate atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. molnar-institute.com Given that E/Z isomers of Flupentixol are diastereomers, the use of advanced CSPs presents a viable, though less common, strategy for their analytical separation, particularly in complex matrices where traditional reverse-phase methods may fall short. sigmaaldrich.commolnar-institute.com
Interactive Table: Common Chiral Stationary Phases (CSPs) Discover the types of stationary phases used in chiral chromatography for stereoisomer separation.
| CSP Type | Basis | Common Applications | Reference |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | Broad applicability for many chiral compounds | mdpi.com |
| Cyclodextrin-based | Cyclic oligosaccharides (α, β, γ) | Separation of enantiomers, diastereomers, and structural isomers | nih.gov |
| Macrocyclic Glycopeptide | Antibiotics (e.g., Vancomycin) | Separation of chiral amines and other polar compounds | molnar-institute.com |
| Crown Ether-based | Chiral crown ethers | Resolution of compounds with primary amine groups | nih.gov |
Gas-Liquid Chromatography (GLC) in Deuterated Flupentixol Research
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a highly sensitive method developed for the analysis of the cis(Z)-isomer of Flupentixol in biological matrices like plasma and serum. nih.govnih.gov This technique is particularly valuable for pharmacokinetic studies due to its low detection limits. nih.gov
The method typically involves a liquid-liquid extraction of the analyte from the sample, followed by reconstitution in a small volume of solvent. nih.gov A cool on-column injection technique is often employed to introduce the sample onto the GLC system, minimizing thermal degradation. nih.gov A high-resolution capillary column, such as an HP-1, coupled with a nitrogen-phosphorus detector (NPD), provides excellent sensitivity and selectivity for nitrogen-containing compounds like Flupentixol. nih.govnih.gov
Interactive Table: GLC Method Parameters for cis(Z)-Flupentixol Analysis Review the key parameters for the sensitive GLC analysis of Flupentixol.
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Detector | Nitrogen-Phosphorus Detector (NPD) | High sensitivity for nitrogen-containing analytes | nih.govnih.gov |
| Column | HP-1 Capillary (25 m x 0.32 mm I.D.) | High-resolution separation | nih.gov |
| Carrier Gas | Hydrogen | Efficient transport of analyte through the column | nih.gov |
| Sample Preparation | Liquid-liquid extraction | Isolate analyte from matrix interference | nih.gov |
| Quantifiable Concentration | 0.5 ng/mL | Enables analysis in clinical and pharmacokinetic studies | nih.govnih.gov |
| Day-to-day C.V. | 8.7% at 10 ng/mL | Demonstrates method precision and reproducibility | nih.gov |
Spectroscopic Characterization and Quantification Methods
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and quantitative analysis of (E/Z)-Flupentixol-d4 Dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary analytical method that allows for both qualitative structural analysis and quantitative determination of isomeric purity without the need for isomer-specific reference standards. diva-portal.orgmagritek.com For a fluorinated compound like Flupentixol, both ¹H and ¹⁹F NMR can be utilized. nih.gov ¹⁹F NMR spectroscopy, for example, has been successfully evaluated as an analytical tool for the direct measurement of cis(Z) and trans(E) stereoisomers of Flupentixol in human serum. nih.gov The method is based on the integration of distinct signals for each isomer against an internal standard. nih.gov
Quantitative NMR (qNMR) can determine the absolute concentration and purity of a substance by comparing the integral of an analyte signal with that of a standard of known concentration and purity. diva-portal.org This requires the sample and standard to be well-dissolved in a suitable deuterated solvent to avoid interference. diva-portal.org
Proton Nuclear Magnetic Resonance (¹H NMR) for E/Z Ratio Determination
Proton Nuclear Magnetic Resonance (¹H NMR) is a definitive technique for determining the E/Z isomer ratio of Flupentixol. jopcr.com The geometric isomerism results in a different spatial environment for the protons in the (E) and (Z) configurations, leading to distinct and well-separated signals in the ¹H NMR spectrum. researchgate.net The ratio of the isomers can be accurately calculated by comparing the integrals of these characteristic signals. researchgate.net
For example, in the synthesis of Flupentixol, the final dehydration step can yield a mixture of E and Z isomers. The product ratio can be precisely analyzed using ¹H-NMR spectroscopy. jopcr.com Research has shown that the choice of acid used in the dehydration step significantly influences the final E/Z ratio. jopcr.com By integrating the signals corresponding to each isomer, a quantitative measure of the reaction's stereoselectivity can be obtained. jopcr.com This approach is fundamental for controlling the synthesis to favor the therapeutically active Z-isomer. jopcr.com
Interactive Table: Influence of Dehydrating Acid on Flupentixol E/Z Isomer Ratio Determined by ¹H NMR Explore how different acids used in synthesis affect the isomeric ratio of Flupentixol, as analyzed by ¹H NMR.
| Dehydrating Acid | E/Z Ratio | Yield (%) | Reference |
|---|---|---|---|
| Hydrochloric Acid | 11:89 | - | jopcr.com |
| Oxalic Acid | 14:86 | - | jopcr.com |
| Methanesulfonic Acid | 12:88 | - | jopcr.com |
| Succinic Acid | 37:63 | 84.75 | jopcr.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (Z)-Flupentixol |
| (E)-Flupentixol |
| Flupentixol dihydrochloride |
| Acetonitrile |
| Formic Acid |
| Phosphoric Acid |
| Toluene |
| Glacial Acetic Acid |
| Hydrogen |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative bioanalysis of flupentixol due to its exceptional sensitivity and selectivity. semanticscholar.orgresearchgate.netrjupublisher.com This method allows for the detection of flupentixol at very low concentrations (pg/mL) in complex biological matrices such as human plasma. researchgate.net In MS/MS, a precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored, a process known as Multiple Reaction Monitoring (MRM). semanticscholar.org This high specificity minimizes interference from other components in the sample. researchgate.net For flupentixol, sensitive and validated LC-MS/MS methods have been established with a lower limit of quantitation (LLOQ) reported as low as 26.1 pg/mL. researchgate.net
In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for ensuring accuracy and precision. scispace.comkcasbio.com this compound is a SIL-IS specifically designed for the quantification of flupentixol. lgcstandards.comvivanls.com A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). aptochem.com
The primary advantage of a SIL-IS is its ability to co-elute with the analyte and exhibit nearly identical behavior during sample extraction, chromatography, and ionization. aptochem.comnih.gov This co-elution allows the SIL-IS to effectively compensate for variations in sample recovery and matrix effects (ion suppression or enhancement), which are common challenges in bioanalysis. kcasbio.comnih.gov Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of LC-MS/MS method submissions utilize SIL-IS, underscoring their importance. kcasbio.com The use of a deuterated standard like Flupentixol-d4 ensures the robustness of the bioanalytical method, which is crucial for pharmacokinetic studies and therapeutic drug monitoring. aptochem.comnih.gov
A potential complication in assays using SIL-IS is the phenomenon of cross-signal contribution, also known as crosstalk. nih.govtandfonline.comacs.org This occurs when a signal from the unlabeled analyte interferes with the signal of the SIL-IS, or vice versa. researchgate.net One major cause is the presence of naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) in the analyte molecule. nih.govresearchgate.net If the mass of the analyte plus its natural isotopes overlaps with the mass of the SIL-IS, it can lead to inaccuracies, particularly at high analyte concentrations, and may result in non-linear calibration curves. nih.govresearchgate.net Flupentixol contains both sulfur and fluorine, and while fluorine is monoisotopic, sulfur has natural heavy isotopes that could contribute to this effect.
Several strategies can be employed to mitigate this interference:
Monitoring a Less Abundant Isotope: A novel approach involves monitoring a less abundant, higher mass-to-charge ratio (m/z) isotope of the SIL-IS as the precursor ion. This selected ion should have minimal or no isotopic contribution from the analyte, thereby eliminating the interference. nih.govresearchgate.net
Increasing SIL-IS Concentration: By increasing the concentration of the SIL-IS, the relative contribution from the analyte's isotopic peak becomes smaller, reducing the bias. researchgate.netnih.gov However, this can be a costly solution. researchgate.net
Chromatographic Separation: While a SIL-IS is designed to co-elute, in some cases where deuterium labeling slightly alters retention time, sufficient chromatographic resolution can help separate the signals.
Instrumental Optimization: Modern mass spectrometers have features to minimize crosstalk that occurs within the collision cell, for example, by ensuring the cell is cleared of ions from one MRM transition before the next is monitored. tandfonline.com
Table 2: Strategies to Mitigate Analyte-to-SIL-IS Cross-Signal Contribution This table is interactive. You can sort and filter the data.
| Mitigation Strategy | Description | Key Advantage | Reference |
| Monitor Less Abundant SIL-IS Isotope | Select a precursor ion for the SIL-IS that has a higher m/z and no overlap with the analyte's natural isotope pattern. | Highly effective at eliminating the interference at its source. | nih.govresearchgate.net |
| Increase SIL-IS Concentration | Raise the concentration of the internal standard to diminish the relative impact of the analyte's isotopic signal. | Simple to implement in principle. | researchgate.netnih.gov |
| Use Nonlinear Calibration | Employ a regression model (e.g., quadratic) that can account for the systematic bias across the concentration range. | Can mathematically correct for the interference. | acs.org |
| Ensure SIL-IS Purity | Use a SIL-IS with very low levels of the unlabeled analyte to prevent SIL-IS-to-analyte interference. | Prevents artificial inflation of the analyte signal at the LLOQ. | tandfonline.com |
Method Validation Protocols for Deuterated Flupentixol Analysis
Any analytical method used for the quantification of drugs in biological samples, especially those employing a deuterated internal standard like this compound, must undergo rigorous validation to ensure its reliability. researchgate.netnih.gov Validation is performed according to guidelines from international regulatory bodies such as the FDA and ICH. nih.govtandfonline.comamazonaws.com
A full validation protocol for a bioanalytical method typically assesses the following parameters:
Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences. researchgate.net
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are evaluated at multiple concentration levels, including the LLOQ, and for both intra-day and inter-day runs. researchgate.net
Calibration Curve: The relationship between concentration and instrument response must be established, and the linearity of the curve over the intended analytical range is verified. researchgate.netnih.gov
Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net
Recovery: The efficiency of the extraction process for both the analyte and the SIL-IS from the biological matrix is determined. researchgate.netnih.gov
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and SIL-IS is investigated to ensure that it does not compromise quantification. kcasbio.comnih.gov
Stability: The stability of the analyte in the biological matrix is tested under various conditions that mimic sample handling and storage, such as bench-top, freeze/thaw cycles, and long-term storage. researchgate.net
The successful validation of these parameters ensures that the analytical method is robust, reliable, and fit for its intended purpose, such as supporting clinical pharmacokinetic studies. researchgate.netnih.gov
Computational and Structural Investigations of Flupentixol E/z Isomers
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to exploring the intrinsic properties of the Flupentixol isomers. These methods solve quantum mechanical equations to determine electron distribution and energy states, which in turn dictate the molecule's geometry, reactivity, and spectroscopic characteristics. mdpi.com
Density Functional Theory (DFT) has been effectively employed to investigate the geometric, electronic, and optical properties of the cis- and trans-isomers of Flupentixol. ejournal.byejournal.by DFT is a robust method for describing the electronic structure of multi-electron systems by focusing on the electron density. mdpi.com Studies have utilized the B3LYP hybrid functional combined with the 6-311+G** basis set to optimize the molecular geometries and calculate various quantum parameters. ejournal.byejournal.by
Time-Dependent DFT (TDDFT) extends these principles to study excited states, allowing for the evaluation of electronic absorption spectra. ejournal.by For Flupentixol, TDDFT calculations have been performed on the optimized ground-state geometries to predict the electronic absorption spectra in both the gaseous phase and in a water solvent model. ejournal.by These theoretical spectra provide a basis for understanding how the isomers absorb light and can be correlated with experimental spectroscopic data. ejournal.by The calculations confirm that the cis(Z)-isomer, which is the biologically active form, possesses distinct electronic properties compared to the trans(E)-isomer. ejournal.by
Table 1: Calculated Electronic Properties of Flupentixol Isomers (Gas Phase)
This table presents theoretical data calculated using DFT at the B3LYP/6-311+G* level, as reported in scientific literature. ejournal.by*
| Parameter | trans(E)-Flupentixol | cis(Z)-Flupentixol |
| Chemical Hardness (η) | 1.200 eV | 0.941 eV |
| Electronegativity (χ) | 3.387 eV | 3.880 eV |
| Electrophilicity Index (ω) | 3.376 eV | 3.401 eV |
| Dipole Moment (µ) | 1.838 Debye | 2.503 Debye |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. ejournal.bynih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, highlighting regions that are rich or deficient in electrons. nih.gov For the Flupentixol isomers, MEP analysis has been conducted using data from DFT calculations. ejournal.by
These analyses reveal the sites for electrophilic and nucleophilic attack. The negative regions (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. ejournal.by Studies confirm that differences in the MEP maps of the cis- and trans-isomers correlate with their differing biological activities. core.ac.uk The specific distribution of electrostatic potential around the molecules influences how they initially orient and interact with biological receptors, providing a rationale for the higher receptor affinity of the cis-isomer. nih.govcore.ac.uk
Molecular Dynamics Simulations of Isomeric Conformations and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior and conformational flexibility of molecules. nih.govchemrxiv.org By integrating Newton's equations of motion for every atom in the system, MD simulations provide detailed, atomistic-level information on the fluctuations and conformational changes that a molecule undergoes over time. nih.govchemrxiv.org This technique is particularly useful for understanding how flexible molecules like Flupentixol isomers might behave in a biological environment, such as near a receptor binding site. researchgate.net
Correlation between Isomeric Structure and Calculated Quantum Parameters
A key objective of computational studies on Flupentixol is to establish a clear correlation between the calculated quantum chemical parameters of the E/Z isomers and their known biological properties. ejournal.by Research has successfully demonstrated that the structural differences between the cis- and trans-isomers lead to significant variations in their calculated electronic properties, which in turn explain their differential activity. ejournal.by
The cis(Z)-isomer is calculated to have a smaller chemical hardness (η) value compared to the trans(E)-isomer. ejournal.by A lower chemical hardness implies that the molecule's electron density is more easily influenced, suggesting higher reactivity. ejournal.by This is consistent with the higher biological activity of the cis-isomer. ejournal.bynih.gov Furthermore, there is a reverse correlation between chemical hardness and polarizability; the cis-structure, with its smaller hardness, exhibits larger polarizability and hyperpolarizability. ejournal.by Enhanced polarizability indicates that the electron cloud is more easily distorted by an external electric field, which facilitates greater intramolecular charge transfer and stronger intermolecular interactions. ejournal.by
The calculated dipole moment is also higher for the active cis-isomer, suggesting stronger interactions with polar environments, such as a receptor binding pocket. ejournal.by Additionally, the chemical potential and electrophilicity index are larger for cis-Flupentixol, further supporting its greater reactivity compared to the trans-isomer. ejournal.by
Table 2: Correlation of Isomeric Structure with Quantum Parameters and Reactivity ejournal.by
This table summarizes the relationship between calculated quantum parameters and the implied reactivity for the two isomers of Flupentixol.
| Parameter | Comparison (cis vs. trans) | Implication for cis(Z)-Isomer |
| Chemical Hardness (η) | Lower | More reactive, electron density more easily influenced |
| Polarizability (α) | Higher | Increased intramolecular charge transfer capability |
| Dipole Moment (µ) | Higher | Stronger intermolecular interactions |
| Electrophilicity Index (ω) | Higher | Better electrophile, higher reactivity |
Theoretical Studies of Isomerization Processes
The possibility of isomerization between the trans(E) and cis(Z) forms of Flupentixol around the C=C double bond is of significant biological interest, as it can directly affect the compound's properties. ejournal.by Theoretical studies can elucidate the energy barriers and mechanisms of this process. While detailed quantum mechanical simulations of the isomerization pathway are complex, insights can be gained from both computational results and experimental synthesis observations.
Computational studies show a difference in the relative stability of the two isomers, with the stability changing between the gaseous and solvent phases. ejournal.by This suggests that the environment plays a role in favoring one isomer over the other. From a practical standpoint, studies on the synthesis of Flupentixol have explored how different reaction conditions can control the E/Z isomer ratio. jopcr.comjopcr.com For instance, the dehydration of a thioxanthene (B1196266) intermediate using various acids (e.g., hydrochloric acid, methanesulfonic acid) has been shown to yield different ratios of the E and Z isomers. jopcr.com Hydrochloric and methanesulfonic acids, for example, were found to significantly favor the formation of the desired Z-isomer. jopcr.com These experimental findings provide a practical dimension to the theoretical interest in the isomerization process, highlighting how the chemical environment can be manipulated to control the stereochemical outcome. jopcr.comjopcr.com
Pharmacological and Biochemical Research Applications of E/z Flupentixol D4
In Vitro Receptor Binding and Antagonism Studies
Flupentixol's pharmacological profile is characterized by its interaction with a range of neurotransmitter receptors. In vitro binding assays have been crucial in elucidating its mechanism of action. The pharmacologically active isomer, cis(Z)-flupentixol, is a potent antagonist at several key receptors implicated in neuropsychiatric disorders. drugbank.com
Dopamine (B1211576) Receptor Subtypes (D1, D2, D3, D4) Interactions
Flupentixol is a powerful antagonist of both D1 and D2 dopamine receptors. nih.gov Research indicates that the cis(Z)-isomer of flupentixol demonstrates high and approximately equal affinity for both D1 and D2 receptors. drugbank.com This dual antagonism is a key feature of its antipsychotic activity. drugbank.com While its primary action is at D1 and D2 receptors, it also binds to D3 and D4 receptor subtypes, albeit with a lower affinity. drugbank.comnih.gov
In vivo receptor occupancy studies in patients have shown that clinically relevant doses of flupentixol result in a 50-70% occupancy of D2 receptors and a more moderate occupancy of approximately 20% for D1 receptors. wikipedia.org One study reported a potent Ki value of 0.38 nM for the D2 receptor. medchemexpress.com
| Receptor Subtype | Interaction Type | Affinity Level | Reported Ki Value |
|---|---|---|---|
| D1 | Antagonist | High drugbank.com | N/A |
| D2 | Antagonist | High drugbank.comresearchgate.net | 0.38 nM medchemexpress.com |
| D3 | Antagonist | Lower drugbank.comnih.gov | N/A |
| D4 | Antagonist | Lower drugbank.comnih.gov | N/A |
Serotonin Receptor Subtypes (5-HT2A, 5-HT2C) Interactions
Flupentixol also interacts with serotonin receptors, which is thought to contribute to its therapeutic effects. drugbank.com It acts as an antagonist at 5-HT2A receptors, an action that may mediate its antidepressant properties. drugbank.com The compound also demonstrates binding to 5-HT2C receptors. drugbank.comnih.gov The affinity of flupentixol for 5-HT2A receptors is considered moderate, with in vivo studies showing about 20% receptor occupancy at clinical doses. wikipedia.org A specific Ki value of 7 nM has been reported for the 5-HT2A receptor, indicating a potent interaction. medchemexpress.com Chronic blockade of 5-HT2A and 5-HT2C receptors can lead to a paradoxical down-regulation of these receptors. nih.gov
| Receptor Subtype | Interaction Type | Affinity Level | Reported Ki Value |
|---|---|---|---|
| 5-HT2A | Antagonist | Moderate drugbank.compatsnap.com | 7 nM medchemexpress.com |
| 5-HT2C | Binds to receptor | N/A drugbank.comnih.gov | N/A |
Alpha-Adrenergic Receptor (α1) Interactions
| Receptor Subtype | Interaction Type | Affinity Level |
|---|---|---|
| α1 | Antagonist | Moderate patsnap.com |
| α2 | No affinity | None nih.gov |
Investigations of Cellular Signaling Pathways
Recent research has uncovered novel mechanisms of action for flupentixol, extending beyond its classical receptor antagonism. Studies have demonstrated its ability to modulate critical intracellular signaling pathways involved in cell survival and death, suggesting potential applications in other therapeutic areas.
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition
Flupentixol has been identified as a novel inhibitor of the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway, which is often hyperactivated in cancer. nih.govnih.gov In vitro studies have shown that flupentixol can dock to the ATP binding pocket of the PI3Kα isoform, inhibiting its kinase activity with an IC50 of 127 nM. nih.govmedchemexpress.com
This inhibition leads to downstream effects on the pathway. Specifically, flupentixol treatment in lung cancer cell lines (A549 and H661) resulted in a dose-dependent decrease in the phosphorylation of AKT at both the T308 and S473 sites. nih.govresearchgate.net Furthermore, this blockade of the PI3K/AKT pathway led to the reduced expression of the anti-apoptotic protein Bcl-2, a downstream target of AKT. nih.govmedchemexpress.comresearchgate.net Notably, the inhibitory effect of flupentixol on AKT phosphorylation was found to be more potent than that of known PI3K inhibitors like BYL719 and BKM120. nih.govresearchgate.net
| Target/Process | Effect | Concentration/Details |
|---|---|---|
| PI3Kα Kinase Activity | Inhibition | IC50 = 127 nM medchemexpress.com |
| AKT Phosphorylation (T308 & S473) | Inhibition (Dose-dependent) | Tested at 2.5-15 μM nih.govmedchemexpress.com |
| Bcl-2 Expression | Decreased | Downstream effect of AKT inhibition nih.govmedchemexpress.com |
Mechanisms of Action in Cellular Apoptosis Induction
The inhibition of the pro-survival PI3K/AKT pathway by flupentixol is directly linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net In vitro experiments with lung cancer cells demonstrated that flupentixol treatment leads to a significant, dose-dependent increase in the percentage of apoptotic cells. medchemexpress.com
The mechanism underlying this pro-apoptotic effect involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. researchgate.net Treatment with flupentixol was shown to induce the cleavage of Poly(ADP-ribose) polymerase (PARP), a key substrate for executioner caspases like caspase-3. nih.govresearchgate.net The cleavage of PARP from its full-length form (116-kDa) into a smaller fragment (85-kDa) is a hallmark of apoptosis. nih.gov Concurrently, flupentixol treatment also resulted in the cleavage and activation of caspase-3 itself. nih.govresearchgate.net These events confirm that flupentixol can trigger the intrinsic apoptotic pathway in susceptible cells. researchgate.net
| Apoptotic Marker | Effect | Details |
|---|---|---|
| Caspase-3 | Cleavage and Activation | A key executioner caspase in apoptosis. nih.govresearchgate.net |
| PARP | Cleavage | A substrate of activated caspase-3, indicating apoptotic activity. nih.govresearchgate.netnih.gov |
Applications in Drug Discovery and Repurposing Research
The non-deuterated form of the compound, Flupentixol, has been the subject of significant research in drug discovery and repurposing, with recent studies uncovering novel therapeutic potentials beyond its established use as an antipsychotic. A notable area of investigation is its potential as an anticancer agent. nih.govresearchgate.netnih.gov
Recent research has identified Flupentixol as a new inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway that is often hyperactivated in various cancers, including lung cancer. nih.govresearchgate.netnih.gov The PI3K/AKT pathway plays a crucial role in cell proliferation, survival, and metastasis, making it a prime target for cancer therapy. nih.gov
In a pivotal study, Flupentixol was shown to dock to the PI3Kα protein and inhibit its kinase activity in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 127 ± 5.87 nM in a cell-free assay. nih.gov This finding has opened avenues for repurposing Flupentixol for oncological applications.
The anticancer potential of Flupentixol has been demonstrated in both laboratory and animal models. In vitro studies on non-small cell lung cancer (NSCLC) cell lines revealed that Flupentixol inhibits cell viability and induces apoptosis. nih.govresearchgate.net Furthermore, it was found to be more potent in inhibiting the phosphorylation of AKT, a downstream target of PI3K, compared to other known PI3K inhibitors. nih.govresearchgate.net
The in vivo efficacy of Flupentixol was confirmed in a study using a mouse xenograft model with A549 lung cancer cells. The administration of Flupentixol led to a significant suppression of tumor growth. nih.govnih.gov These findings underscore the potential of Flupentixol as a repurposed drug for the treatment of lung cancer. nih.govresearchgate.netnih.gov
The detailed findings from this research are presented in the interactive data tables below.
| Cell Line | Effect | Observations |
|---|---|---|
| A549 and H661 (NSCLC) | Inhibition of Cell Viability | Dose- and time-dependent inhibition of cell proliferation. |
| A549 and H661 (NSCLC) | Induction of Apoptosis | Increased percentage of apoptotic cells and cleavage of PARP and caspase-3. nih.govresearchgate.net |
| A549 and H661 (NSCLC) | Inhibition of PI3K/AKT Pathway | Inhibited phosphorylation of AKT (T308 and S473) and expression of Bcl-2. nih.govresearchgate.net |
Non Human Preclinical Metabolic Investigations of Deuterated Flupentixol
In Vitro Metabolic Stability Studies
In vitro metabolic stability studies are fundamental in preclinical drug development to predict the intrinsic clearance of a compound in a living system. These assays typically utilize liver microsomes or hepatocytes from various animal species to assess the rate of metabolism. For (E/Z)-Flupentixol-d4 Dihydrochloride (B599025), these studies are crucial to determine if the deuterium (B1214612) substitution translates to a tangible decrease in metabolic turnover compared to its non-deuterated counterpart.
The primary metabolic pathways for Flupentixol include sulfoxidation, N-dealkylation of the piperazine (B1678402) side chain, and glucuronidation. nih.govdrugbank.com These reactions are often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net The introduction of deuterium at the ethyl-d4 position in the piperazineethanol side chain is anticipated to slow down the rate of N-dealkylation, a key metabolic route. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. juniperpublishers.combioscientia.de
Table 1: Comparative In Vitro Metabolic Stability of Flupentixol and (E/Z)-Flupentixol-d4 in Rat Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| (E/Z)-Flupentixol | 25 | 27.7 |
| (E/Z)-Flupentixol-d4 | 50 | 13.9 |
This table presents hypothetical data based on the established principles of deuteration to illustrate the expected increase in metabolic stability. Actual values may vary based on experimental conditions.
The data presented in Table 1 illustrates the expected outcome of deuteration on the metabolic stability of Flupentixol. A significant increase in the half-life and a corresponding decrease in intrinsic clearance would be indicative of successful metabolic stabilization in a preclinical setting.
In Vivo Metabolic Fate in Animal Models (excluding human data)
Following promising in vitro data, the investigation of the metabolic fate of (E/Z)-Flupentixol-d4 Dihydrochloride in animal models, such as rodents, is a critical next step. These studies provide a more comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism setting.
In animal models, the administration of this compound would be followed by the collection of plasma, urine, and feces over a specified period. Analysis of these biological matrices allows for the determination of the parent compound's concentration and the identification and quantification of its metabolites. It is anticipated that the deuteration would lead to a higher plasma exposure (AUC) and a longer elimination half-life of the parent drug compared to non-deuterated Flupentixol. The primary routes of excretion for Flupentixol and its metabolites are through both feces and urine. nih.govdrugbank.com
Table 2: Pharmacokinetic Parameters of (E/Z)-Flupentixol and (E/Z)-Flupentixol-d4 in Rats Following Oral Administration
| Parameter | (E/Z)-Flupentixol | (E/Z)-Flupentixol-d4 |
| Cmax (ng/mL) | 150 | 250 |
| Tmax (h) | 4 | 4 |
| AUC (0-t) (ng·h/mL) | 1200 | 2400 |
| t½ (h) | 10 | 20 |
This table contains hypothetical data derived from the expected pharmacokinetic impact of deuteration. Actual experimental results may differ.
The projected data in Table 2 suggests that deuteration could lead to a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC), along with a prolonged elimination half-life (t½).
Identification of Deuterated Metabolites and Their Isomeric Forms
A key aspect of preclinical metabolic studies is the identification of the metabolites formed. For this compound, this involves characterizing the deuterated metabolites to understand the metabolic pathways that remain active. While deuteration is expected to slow down N-dealkylation, other metabolic routes such as sulfoxidation and glucuronidation are likely to still occur.
Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify these metabolites. The resulting metabolic profile would reveal whether the deuterium substitution shunts the metabolism towards alternative pathways. The isomeric forms of the metabolites, (E) and (Z), would also be characterized to assess any stereoselective metabolism.
Table 3: Anticipated Metabolites of (E/Z)-Flupentixol-d4 in Rat Urine and Feces
| Metabolite | Isomeric Form | Description |
| M1 | (E/Z)-Flupentixol-d4 Sulfoxide | Product of sulfoxidation |
| M2 | (E/Z)-N-dealkyl-Flupentixol-d4 | Product of N-dealkylation (rate expected to be reduced) |
| M3 | (E/Z)-Flupentixol-d4 Glucuronide | Product of glucuronidation |
| M4 | Unchanged (E/Z)-Flupentixol-d4 | Parent compound |
This table outlines the plausible deuterated metabolites based on the known metabolic pathways of Flupentixol.
Stereoselective Disposition of Flupentixol Isomers in Preclinical Systems
Flupentixol exists as two geometric isomers: the pharmacologically active cis(Z)-isomer and the largely inactive trans(E)-isomer. drugbank.com It is therefore critical to investigate the stereoselective disposition of the deuterated isomers in preclinical systems. This involves measuring the plasma concentrations of both (Z)-Flupentixol-d4 and (E)-Flupentixol-d4 over time.
Studies on non-deuterated Flupentixol have indicated that the two isomers are not handled by the body in the same way, with concentrations of the inactive trans-isomer often being significantly higher in plasma. nih.gov This suggests a potential for stereoselective metabolism or distribution. Preclinical investigations into (E/Z)-Flupentixol-d4 would aim to determine if deuteration affects this stereoselectivity.
Table 4: Hypothetical Plasma Concentration Ratios of Flupentixol-d4 Isomers in Rats
| Time Point (h) | (E)-Flupentixol-d4 / (Z)-Flupentixol-d4 Ratio |
| 2 | 1.2 |
| 8 | 1.8 |
| 24 | 2.5 |
This table presents a hypothetical scenario illustrating the potential for stereoselective disposition of the deuterated isomers, where the inactive (E)-isomer may show higher plasma concentrations over time. This is based on findings for the non-deuterated compound.
Applications of E/z Flupentixol D4 Dihydrochloride As a Research Standard
Internal Standard for Quantitative Bioanalytical Assays
In the realm of quantitative bioanalytical assays, particularly those employing mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results. (E/Z)-Flupentixol-d4 Dihydrochloride (B599025) fulfills this role for the analysis of Flupentixol. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples before processing. Its purpose is to correct for the variability that can occur during sample preparation and analysis.
A sensitive method for the simultaneous quantitation of flupentixol and melitracen (B1676185) in human plasma has been developed and validated using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov This method, which involves a liquid-liquid extraction and analysis in positive ion mode with multiple reaction monitoring (MRM), demonstrates the high sensitivity required for bioequivalence studies. nih.gov The validation of such methods ensures their suitability for determining drug concentrations in biological samples. nih.gov
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful technique for the sensitive and selective quantification of drugs in biological fluids like plasma or serum. However, a significant challenge in LC-MS-based bioanalysis is the "matrix effect." This phenomenon occurs when co-eluting endogenous components of the biological matrix, such as salts, lipids, and proteins, interfere with the ionization of the target analyte in the mass spectrometer's source. This interference can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate and unreliable quantification.
The use of a stable isotope-labeled internal standard, such as (E/Z)-Flupentixol-d4 Dihydrochloride, is the most effective strategy to compensate for matrix effects. researchgate.net Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized, leading to a more accurate and precise measurement. The choice of a suitable internal standard is a critical step in the development of robust bioanalytical methods. nih.gov For instance, the use of a deuterated internal standard for the cardiovascular drug olmesartan (B1677269) in human plasma has been shown to yield reliable and accurate results, making it well-suited for pharmacokinetic studies. nih.gov
| Parameter | Description |
| Analyte | Flupentixol |
| Internal Standard | This compound |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Challenge | Matrix effects (ion suppression or enhancement) |
| Solution | The deuterated internal standard co-elutes with the analyte and experiences the same matrix effects. |
| Outcome | By using the ratio of the analyte signal to the internal standard signal, the variability due to matrix effects is corrected, ensuring accurate quantification. |
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are often conducted in animal models before human trials. Accurate quantification of the drug in biological samples (e.g., plasma, tissue) over time is fundamental to determining key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
In such studies involving Flupentixol, this compound serves as the ideal internal standard for the construction of accurate concentration-time curves. The principles of using stable isotope-labeled drugs are well-established for determining pharmacokinetic profiles, especially in situations where conventional methods are not feasible. nih.gov While specific studies explicitly detailing the use of this compound in animal pharmacokinetic investigations are not prevalent in publicly accessible literature, the methodology is standard practice. For example, studies on the pharmacokinetics of cis (Z)-flupentixol have been conducted in human volunteers to understand its metabolism and kinetics. nih.gov The use of a deuterated standard in analogous animal studies would be a prerequisite for generating the high-quality data needed for regulatory submissions and for extrapolating findings to human populations.
Reference Material for Method Development and Validation in Pharmaceutical Analysis
This compound is commercially available as a high-purity reference material. wisdomlib.org In pharmaceutical analysis, reference materials are indispensable for the development and validation of analytical methods used for quality control of both the active pharmaceutical ingredient (API) and the final drug product.
The development and validation of new analytical methods for the estimation of Flupentixol dihydrochloride in bulk and pharmaceutical dosage forms have been undertaken using various techniques, including UV-Vis spectroscopy and high-performance liquid chromatography (HPLC). wisdomlib.org These methods are validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). wisdomlib.org The availability of a deuterated standard like this compound is crucial for certain advanced analytical techniques, such as isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method for achieving the highest level of accuracy in determining the concentration of the non-labeled API.
| Validation Parameter | Description | Example Finding for Flupentixol Dihydrochloride |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | For a UV spectrophotometric method, linearity was observed in the concentration range of 3-15 mcg/ml with a correlation coefficient of 0.9999. wisdomlib.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery was found to be in the range of 99.18 – 99.87 %. wisdomlib.org |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The % RSD (Relative Standard Deviation) values were less than 2. wisdomlib.org |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.36 mcg/ml wisdomlib.org |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 1.11 mcg/ml wisdomlib.org |
Research into Isomeric Interconversion and Stability Assessment
Flupentixol exists as a mixture of two geometric isomers, (E)-Flupentixol and (Z)-Flupentixol. The therapeutic activity of Flupentixol is primarily attributed to the (Z)-isomer. Therefore, understanding the stability of the individual isomers and the potential for interconversion between them is of significant interest in pharmaceutical development and formulation.
Research has been conducted to control the stereochemistry during the synthesis of Flupentixol to favor the therapeutically active (Z)-isomer. nih.gov The study investigated the use of various acids to dehydrate an intermediate, which resulted in different E/Z isomer ratios. nih.gov For instance, using hydrochloric acid favored the formation of the (Z)-isomer with an E/Z ratio of 11:89. nih.gov
In studies aimed at assessing the stability of Flupentixol formulations and the potential for E/Z isomerization under various conditions (e.g., light, temperature, pH), this compound would be an invaluable tool. By spiking a sample with a known amount of the deuterated standard mixture, the individual (E)- and (Z)-isomers of both the labeled and unlabeled compounds can be chromatographically separated and quantified by mass spectrometry. This allows for a precise determination of any changes in the isomeric ratio of the active drug substance over time, which is crucial for ensuring the consistent efficacy and quality of the pharmaceutical product. The principles of using analytical techniques to study E-Z isomerization have been applied to other compounds, where methods like NMR spectroscopy are used to characterize the equilibrium mixtures. researchgate.net
Use in Neurochemical Research Models Beyond Human Data
Flupentixol is a dopamine (B1211576) receptor antagonist and is used as a tool in neurochemical research to investigate the role of the dopamine system in various physiological and pathological processes. nih.gov Animal models are extensively used to study the reinforcing properties of drugs of abuse, such as nicotine (B1678760), and the effects of dopamine antagonists on these behaviors. nih.gov For example, studies in rats have shown that Flupentixol can decrease operant responding for nicotine and food, as well as affect locomotor activity. nih.gov
Future Directions in Research with E/z Flupentixol D4 Dihydrochloride
Development of Novel Synthetic Routes for Stereospecific Deuteration
The synthesis of Flupentixol presents a significant challenge in controlling the stereochemistry to favor the therapeutically active Z-isomer over the E-isomer. jopcr.com Future research will likely focus on developing novel synthetic methodologies that not only achieve high stereoselectivity for the Z-isomer but also incorporate deuterium (B1214612) atoms at specific positions within the molecule in a controlled manner.
Current synthetic strategies for deuterated compounds often involve hydrogen-deuterium exchange reactions, the use of deuterated reagents, or the reduction of halogenated precursors. nih.gov However, achieving stereospecific deuteration in a complex molecule like Flupentixol requires more sophisticated approaches. The development of precision deuteration techniques is crucial for controlling the exact placement and quantity of deuterium. nih.gov
Future research in this area could explore:
Catalytic Transfer Hydrodeuteration: This technique shows promise for the enantioselective deuteration of alkenes and could be adapted for the stereospecific synthesis of deuterated Flupentixol. nih.gov
Enzyme-Catalyzed Reactions: Utilizing enzymes in deuterated solvents could provide high positional selectivity for deuterium incorporation, offering a green and efficient alternative to traditional chemical synthesis. mdpi.com
Advanced Catalytic Systems: The use of novel transition metal catalysts could enable more efficient and selective deuteration reactions under milder conditions.
These advancements would not only provide a more reliable source of (E/Z)-Flupentixol-d4 Dihydrochloride (B599025) for research but also pave the way for the development of other stereospecifically deuterated psychoactive compounds.
Elucidation of Further Pharmacological Targets and Mechanisms in Preclinical Models
Flupentixol is known to act as an antagonist at both dopamine (B1211576) D1 and D2 receptors and also exhibits moderate antagonistic activity at serotonin (5-HT2A) receptors. patsnap.compatsnap.comdrugbank.com However, its complete pharmacological profile is likely more complex. Recent studies have revealed that Flupentixol can also inhibit the PI3K/AKT signaling pathway, suggesting potential applications as an anticancer agent. nih.govnih.gov
The use of (E/Z)-Flupentixol-d4 Dihydrochloride in preclinical models can aid in the elucidation of additional pharmacological targets and mechanisms. The deuterium substitution can alter the metabolic profile of the drug, leading to a longer half-life and potentially different patterns of target engagement.
Key research directions include:
Receptor Binding Assays: Comprehensive screening of this compound against a wide panel of receptors, ion channels, and enzymes to identify novel interactions.
In Vivo Animal Models: Utilizing animal models of neuropsychiatric and other disorders to investigate how the altered pharmacokinetics of the deuterated compound affects its efficacy and side-effect profile.
Proteomics and Metabolomics: Employing "omics" technologies to analyze changes in protein expression and metabolite levels in response to treatment with the deuterated compound, providing insights into its downstream signaling pathways.
These studies will contribute to a more complete understanding of Flupentixol's mechanism of action and may uncover new therapeutic indications for this class of drugs.
Expansion of Analytical Applications for Isomeric and Deuterated Characterization
The accurate quantification of drug isomers and their metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This compound can serve as an invaluable tool in the development and validation of advanced analytical methods.
As a stable isotope-labeled internal standard, it can improve the accuracy and precision of mass spectrometry-based assays for the quantification of Flupentixol and its metabolites in biological matrices. rsc.org The presence of deuterium atoms allows for clear differentiation from the unlabeled analyte, minimizing analytical interference.
Future analytical applications could involve:
Chiral Chromatography: The development of novel chiral stationary phases for the efficient separation of the E and Z isomers of both deuterated and non-deuterated Flupentixol. nih.gov
High-Resolution Mass Spectrometry (HR-MS): Utilizing HR-MS to precisely determine the isotopic enrichment and structural integrity of this compound and to identify and quantify its metabolites. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced NMR techniques to confirm the position of deuterium labeling and to study the conformational dynamics of the molecule. rsc.org
These enhanced analytical capabilities will support more rigorous preclinical and clinical investigations of Flupentixol and other thioxanthene (B1196266) derivatives.
Role in Advanced Computational Modeling of Thioxanthene Derivatives
Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly used in drug discovery to predict drug-receptor interactions and to design novel compounds with improved properties. biointerfaceresearch.comnih.gov this compound can play a significant role in refining and validating these computational models.
By comparing the computationally predicted properties of the deuterated and non-deuterated forms of Flupentixol with experimental data, researchers can improve the accuracy of the force fields and algorithms used in these models. This can lead to more reliable predictions of binding affinities, pharmacokinetic properties, and potential off-target effects.
Areas for future computational research include:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Using QM/MM methods to model the subtle effects of deuterium substitution on the electronic structure and reactivity of the molecule.
Free Energy Perturbation (FEP) Calculations: Employing FEP to accurately predict the difference in binding affinity between the deuterated and non-deuterated isomers for various biological targets.
In Silico ADME-Tox Prediction: Developing more sophisticated models to predict the absorption, distribution, metabolism, excretion, and toxicity of deuterated compounds. nih.gov
The integration of experimental data from studies with this compound into computational workflows will accelerate the rational design of new and improved thioxanthene-based therapeutics.
Contributions to Understanding Neurochemical Processes in Animal Studies
Animal studies are essential for understanding the in vivo effects of drugs on the central nervous system. The use of this compound in such studies can provide unique insights into the neurochemical processes underlying its therapeutic and side effects.
The altered metabolic stability of the deuterated compound can lead to different patterns of brain distribution and receptor occupancy over time. This can be leveraged to dissect the specific roles of different dopamine and serotonin receptor subtypes in the actions of Flupentixol.
Future research in this area could focus on:
Positron Emission Tomography (PET) Imaging: Synthesizing a radiolabeled version of this compound to visualize its distribution and target engagement in the living brain of animal models.
In Vivo Microdialysis: Using microdialysis to measure the effects of the deuterated compound on the extracellular levels of neurotransmitters such as dopamine and serotonin in specific brain regions.
Behavioral Pharmacology: Conducting detailed behavioral studies in animal models of psychosis and depression to compare the efficacy and side-effect profiles of the deuterated and non-deuterated forms of Flupentixol.
These investigations will enhance our understanding of the complex neuropharmacology of thioxanthene antipsychotics and may guide the development of future medications with improved therapeutic profiles.
Q & A
Q. What are the critical considerations for synthesizing (E/Z)-Flupentixol-d4 Dihydrochloride with high isotopic purity?
Category: Synthesis & Characterization Methodological Answer:
- Optimize deuteration protocols using deuterated solvents (e.g., D₂O or deuterated ethanol) to minimize proton exchange.
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) to confirm isotopic incorporation and purity .
- Use high-resolution mass spectrometry (HRMS) to validate the molecular formula and isotopic distribution. For E/Z isomer separation, normal-phase HPLC with chiral columns or polar mobile phases (e.g., acetonitrile/ammonium acetate) is recommended .
Q. How should researchers handle stability and storage of this compound in preclinical studies?
Category: Safety & Handling Methodological Answer:
- Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent photodegradation and hygroscopic absorption.
- For aqueous solutions, use phosphate-buffered saline (PBS) at pH 6.5–7.4 and store at 4°C for ≤72 hours.
- Monitor degradation via reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. What analytical techniques are essential for distinguishing E/Z isomers in this compound?
Category: Isomer Separation Methodological Answer:
- Use chiral chromatography (e.g., Chiralpak® IC column) with a mobile phase of hexane/isopropanol (85:15 v/v) and 0.1% trifluoroacetic acid.
- Confirm isomer identity via circular dichroism (CD) spectroscopy or X-ray crystallography if crystalline forms are obtainable .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in receptor-binding affinity data for this compound?
Category: Data Contradiction Analysis Methodological Answer:
- Replicate assays under standardized conditions (e.g., radioligand binding assays with [³H]spiperone for dopamine D₂ receptors).
- Control variables: Temperature (25°C vs. 37°C), membrane preparation methods, and buffer ionic strength.
- Apply statistical tools (e.g., two-way ANOVA) to assess inter-laboratory variability. Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) .
Q. What experimental strategies mitigate metabolic interference from deuterium in pharmacokinetic studies?
Category: Pharmacological Profiling Methodological Answer:
- Compare metabolic pathways of deuterated vs. non-deuterated Flupentixol using liver microsomes or hepatocyte models.
- Use LC-MS/MS to quantify major metabolites (e.g., hydroxylated or glucuronidated forms).
- Apply kinetic isotope effect (KIE) analysis to assess deuterium’s impact on CYP450-mediated oxidation .
Q. How can advanced spectroscopic methods clarify structural dynamics of this compound in solution?
Category: Structural Analysis Methodological Answer:
- Perform variable-temperature NMR to study isomer interconversion kinetics (Eyring plot analysis).
- Utilize dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration samples.
- Pair with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model solvent-isomer interactions .
Methodological Challenges & Solutions
Q. What controls are necessary when assessing off-target effects of this compound in neuropharmacology models?
Category: Experimental Design Methodological Answer:
Q. How should researchers address discrepancies between in vitro and in vivo potency of this compound?
Category: Translational Research Methodological Answer:
- Evaluate blood-brain barrier (BBB) penetration using in situ perfusion models or PAMPA-BBB assays.
- Correlate plasma/tissue concentrations via LC-MS with behavioral outcomes (e.g., forced swim test for antidepressant activity).
- Adjust dosing regimens based on allometric scaling from rodent pharmacokinetic data .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
